molecular formula C8O7 B3050740 4,7,10-trioxatricyclo[6.3.0.02,6]undeca-1(8),2(6)-diene-3,5,9,11-tetrone CAS No. 28315-88-0

4,7,10-trioxatricyclo[6.3.0.02,6]undeca-1(8),2(6)-diene-3,5,9,11-tetrone

Cat. No.: B3050740
CAS No.: 28315-88-0
M. Wt: 208.08 g/mol
InChI Key: AJWLKEKJBAGIAW-UHFFFAOYSA-N
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Description

4,7,10-Trioxatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6)-diene-3,5,9,11-tetrone is a complex tricyclic compound characterized by a fused ring system containing three oxygen atoms (trioxa) and four ketone groups (tetrone). The compound’s strained geometry and electron-deficient tetrone moieties make it a candidate for catalytic transformations and polymer precursors .

Properties

IUPAC Name

4,7,10-trioxatricyclo[6.3.0.02,6]undeca-1(8),2(6)-diene-3,5,9,11-tetrone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8O7/c9-5-1-2-4(8(12)15-6(2)10)13-3(1)7(11)14-5
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWLKEKJBAGIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=O)OC1=O)OC3=C2C(=O)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634873
Record name Difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28315-88-0
Record name Difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10-trioxatricyclo[6.3.0.02,6]undeca-1(8),2(6)-diene-3,5,9,11-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes large-scale reactions with stringent control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4,7,10-trioxatricyclo[6.3.0.02,6]undeca-1(8),2(6)-diene-3,5,9,11-tetrone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the tricyclic structure, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler tricyclic derivatives.

Scientific Research Applications

4,7,10-trioxatricyclo[6.3.0.02,6]undeca-1(8),2(6)-diene-3,5,9,11-tetrone has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study tricyclic structures and their reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its distinctive chemical properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7,10-trioxatricyclo[6.3.0.02,6]undeca-1(8),2(6)-diene-3,5,9,11-tetrone involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to particular enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a family of oxygen-rich tricyclic tetrones. Below is a detailed comparison with structurally analogous compounds, focusing on ring systems, functional groups, and reactivity.

Table 1: Structural Comparison

Compound Name Molecular Formula Key Features Synthesis Pathway Stability/Reactivity Notes
4,7,10-Trioxatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6)-diene-3,5,9,11-tetrone (Target) C₁₁H₆O₇ Tricyclic core, 3 oxygen bridges, conjugated diene, 4 ketones Dehydration/decarboxylation of precursors High reactivity due to strained rings
4,9-Dioxatricyclo[5.3.0.0²,⁶]decane-3,5,8,10-tetrone () C₈H₄O₆ Smaller tricyclic system (decane core), 2 oxygen bridges, 4 ketones Quantum chemical computation-based design Lower strain, moderate thermal stability
1,6-Dimethyl-4,9-dioxatricyclo[5.3.0.0²,⁶]decane-3,5,8,10-tetrone () C₁₂H₁₀O₆ Methyl-substituted analog of ; increased hydrophobicity Catalytic esterification Enhanced solubility in nonpolar solvents
5,7λ⁶,9-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),3,10-tetraene-7,7-dioxide () C₉H₆O₂S₃ Sulfur-containing analog (trithia), sulfone groups, non-conjugated system Oxidative cyclization of thiophenes Higher thermal stability, reduced acidity
(1Z)-4,10,13-Trioxabicyclo[5.5.1]trideca-1,7-diene-3,5,9,11-tetrone () C₁₃H₁₀O₇ Larger bicyclic system (tridecane core), conjugated diene, 4 ketones Hydrogenation of unsaturated precursors Moderate reactivity, prone to ring-opening

Key Findings :

Ring Strain vs. Stability : The target compound’s tricyclo[6.3.0.0²,⁶] system imposes greater ring strain compared to the smaller decane-based analogs (), leading to higher reactivity in nucleophilic additions or polymerizations .

Electronic Effects : Sulfur-containing analogs () exhibit reduced electrophilicity due to sulfone groups, whereas oxygen-rich tetrones (Target, ) are more electron-deficient, favoring Diels-Alder or Michael addition reactions .

Synthetic Accessibility : The target compound’s synthesis via dehydration/decarboxylation () contrasts with the catalytic routes for methyl-substituted derivatives (), highlighting divergent strategies for functionalization.

Biological Activity

4,7,10-trioxatricyclo[6.3.0.02,6]undeca-1(8),2(6)-diene-3,5,9,11-tetrone is a unique organic compound characterized by its tricyclic structure containing multiple oxygen functionalities. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H8O5C_{11}H_{8}O_{5}. Its structure is notable for the presence of three oxygen atoms integrated into the tricyclic framework, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar tricyclic structures exhibit significant antimicrobial activity. For instance, derivatives of tricyclic compounds have been shown to inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and promoting oxidative stress within the cells.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)15Induction of apoptosis via caspase activation
MCF-7 (Breast)20Oxidative stress leading to cell death
A549 (Lung)18Inhibition of cell proliferation

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in preclinical studies. It appears to inhibit the production of pro-inflammatory cytokines and may modulate signaling pathways associated with inflammation.

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tricyclic compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) below 50 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Mechanism Investigation : An investigation into the anticancer mechanisms revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells compared to untreated controls . This study highlighted the compound's ability to trigger oxidative stress as a pathway for inducing apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7,10-trioxatricyclo[6.3.0.02,6]undeca-1(8),2(6)-diene-3,5,9,11-tetrone
Reactant of Route 2
4,7,10-trioxatricyclo[6.3.0.02,6]undeca-1(8),2(6)-diene-3,5,9,11-tetrone

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